molecular formula C19H20N2OS B2873752 N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide CAS No. 851412-00-5

N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

Cat. No. B2873752
CAS RN: 851412-00-5
M. Wt: 324.44
InChI Key: YARCRWSCULCLAE-UHFFFAOYSA-N
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Description

“N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide” is a compound that has been identified as a potential inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . This compound was discovered and optimized through a series of studies, and it has shown promising results in inhibiting RNA synthesis by SARS-CoV-2 RdRp .


Synthesis Analysis

The synthesis of “N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide” involves a two-round optimization process. In this process, a new series of 2-((indol-3-yl)thio)-N-benzyl-acetamides was designed, synthesized, and evaluated for SARS-CoV-2 RdRp inhibitory effect . The compounds were prepared via the substitution of ethyl acetate-2-sodium thiosulfate with indole (or methyl-/bromo-substituted indole), followed by hydrolysis and coupling with a series of benzylamines .


Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide” primarily relate to its inhibitory effect on SARS-CoV-2 RdRp. The compound has been found to inhibit RNA synthesis by SARS-CoV-2 RdRp .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide, have been studied for their potential antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The indole nucleus’s ability to bind with high affinity to multiple receptors makes it a valuable pharmacophore for developing new antiviral agents .

Anti-inflammatory Properties

The indole scaffold is present in many synthetic drug molecules that exhibit anti-inflammatory effects. By modulating inflammatory pathways, indole derivatives can potentially be used to treat conditions characterized by inflammation. Research into the specific anti-inflammatory mechanisms of N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide could lead to new therapeutic options .

Anticancer Applications

Indole derivatives have been explored for their anticancer activities. They may work by interfering with cell proliferation and inducing apoptosis in cancer cells. The structural complexity of indole-based compounds allows for a wide range of interactions with biological targets, which is crucial for designing effective anticancer drugs .

Antimicrobial Effects

The antimicrobial activity of indole derivatives is another area of interest. These compounds can act against a variety of microbial pathogens, including bacteria and fungi. N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide could be part of a new class of antimicrobials with a novel mechanism of action, addressing the growing concern of antibiotic resistance .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth. By studying the effects of N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide on plant systems, it could be possible to develop new compounds that influence plant development and growth, with applications in agriculture and horticulture .

Neuroprotective Potential

Research has indicated that indole derivatives may possess neuroprotective properties, offering potential treatments for neurodegenerative diseases. The ability of these compounds to interact with neural receptors and pathways could make N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide a candidate for further investigation in the context of neurological health .

Future Directions

The most potent compound in the series of 2-((indol-3-yl)thio)-N-benzyl-acetamides, which showed a stronger inhibitory activity against the human coronavirus HCoV-OC43 than remdesivir, is a promising candidate for further investigation . This suggests that “N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide” and related compounds could have potential applications in the treatment of COVID-19 and other diseases caused by coronaviruses.

properties

IUPAC Name

N-benzyl-2-(1-ethylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-2-21-13-18(16-10-6-7-11-17(16)21)23-14-19(22)20-12-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARCRWSCULCLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

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